![molecular formula C10H7BrF3NO B2851908 N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1698344-81-8](/img/structure/B2851908.png)
N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Agrochemical Industry
N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide: and its derivatives are prominently used in the agrochemical industry. The trifluoromethyl group in particular is known to enhance the biological activity of agrochemicals . This compound can serve as an intermediate in the synthesis of pesticides and herbicides, where the presence of the trifluoromethyl group may improve the efficacy and stability of these products.
Pharmaceutical Development
In pharmaceutical research, the compound’s derivatives are explored for their potential therapeutic effects. The unique physicochemical properties imparted by the fluorine atoms make them valuable in the development of new drugs . They can be used to create compounds with increased bioavailability, stability, and membrane permeability.
Organic Synthesis
The compound is used as a building block in organic synthesis, particularly in the formation of ligands for catalysis. Its derivatives have been synthesized via Pd-catalyzed amination reactions, which are crucial for creating complex organic molecules .
Material Science
The trifluoromethyl group is significant in material science due to its ability to alter the electronic properties and solubility of materials. This compound can be used to synthesize materials with specific desired properties, such as increased resistance to degradation or altered conductivity .
Veterinary Medicine
Similar to its applications in human medicine, this compound’s derivatives are also used in veterinary medicine. They contribute to the development of veterinary drugs that can be more effective due to the enhanced properties provided by the trifluoromethyl group .
Biochemical Research
In biochemical research, the compound is utilized in the study of enzyme inhibitors. For instance, it has been used in the synthesis and biochemical evaluation of inhibitors of the hepatitis C virus (HCV) NS3 protease . This highlights its role in the discovery of new treatments for infectious diseases.
Mecanismo De Acción
Target of Action
The primary target of N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Mode of Action
N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide interacts with NF-κB, leading to its inhibition . This interaction results in a significant attenuation of lipopolysaccharide-induced NF-κB activation . The compound’s mode of action is different from that of prednisone, a reference drug .
Biochemical Pathways
The inhibition of NF-κB by N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide affects various biochemical pathways. NF-κB is involved in the regulation of immune response to infection and plays a key role in regulating the immune response to infection . Inhibition of NF-κB can lead to decreased inflammation and immune response .
Pharmacokinetics
The compound’s effectiveness at a concentration of 2 µm suggests it has sufficient bioavailability .
Result of Action
The result of N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide’s action is a significant reduction in inflammation. The compound has been shown to decrease the level of TNF-α, a cell signaling protein (cytokine) involved in systemic inflammation .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c1-2-9(16)15-8-5-6(10(12,13)14)3-4-7(8)11/h2-5H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOHVCQFVUEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide](/img/structure/B2851825.png)
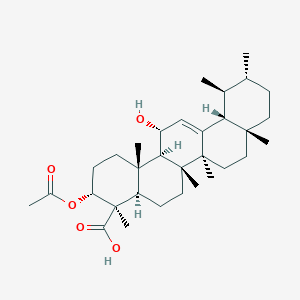
![(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2851829.png)
![Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride](/img/structure/B2851830.png)
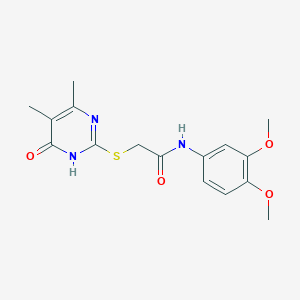
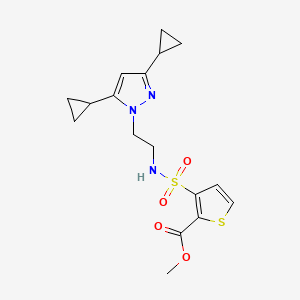
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2851835.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2851837.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2851839.png)
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851840.png)
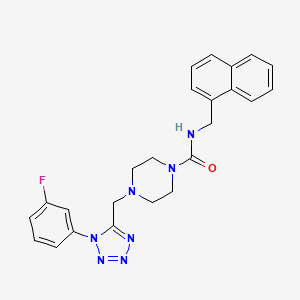
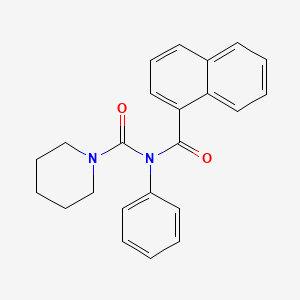
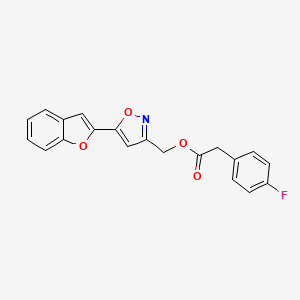
![1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2851848.png)